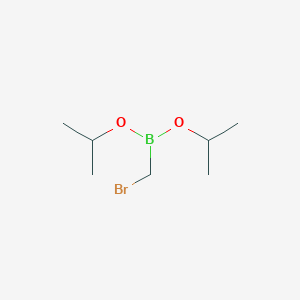
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid" is a derivative of pyrazole carboxylic acid, which is a class of compounds known for their diverse range of biological activities and applications in coordination chemistry. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, and it can be substituted with various functional groups to yield compounds with different properties and applications .
Synthesis Analysis
The synthesis of related pyrazole carboxylic acids typically involves multi-step reactions starting from simple precursors. For instance, "1-methyl-3
Scientific Research Applications
Synthesis and Structural Analysis
Research has been dedicated to exploring the synthesis pathways of pyrazole derivatives, including compounds structurally similar to "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid," and their structural analysis. For instance, studies have detailed the synthesis and crystal structures of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives. These complexes are part of a broader investigation into the coordination/chelation and crystallization properties of organic molecules with metal ions, which have implications for material science and chemistry (Radi et al., 2015).
Hydrogen Bonding and Molecular Structures
Another area of research focuses on the molecular structures of pyrazole derivatives and their hydrogen-bonded chains and sheets. For example, studies on "methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate" have revealed polarized structures in the nitroaniline portion, linked into chains or sheets by a combination of hydrogen bonds. These findings provide insight into the molecular arrangements that could influence the compound's reactivity and potential applications (Portilla et al., 2007).
Chemical Reactions and Functionalization
Research into the reactivity of pyrazole and its derivatives, including nitro-substituted pyrazoles, has highlighted their potential in nucleophilic substitution reactions. These studies contribute to understanding the chemical behavior of these compounds, which could be critical for designing novel pharmaceuticals or materials. For instance, the synthesis and comparison of the reactivity of 3,4,5-1H-Trinitropyrazole and its N-methyl derivative reveal how these compounds react with ammonia, aliphatic amines, and other agents under various conditions (Dalinger et al., 2013).
Luminescent Properties and Coordination Chemistry
Further studies include the synthesis of complexes that demonstrate the luminescent properties and coordination chemistry of pyrazole-derived compounds. These studies provide valuable information for developing new luminescent materials and understanding the coordination behavior of such molecules (Jin, 2013).
Safety and Hazards
Future Directions
“1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester” is an intermediate for the synthesis of Sildenafil (S435000), a phosphodiesterase V inhibitor . This suggests that “1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid” could potentially be used in the synthesis of pharmaceutical compounds.
properties
IUPAC Name |
1-methyl-4-nitro-5-propylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-7(11(14)15)6(8(12)13)9-10(5)2/h3-4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLDBZSMOABVNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1C)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452164 |
Source


|
| Record name | 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
247583-71-7 |
Source


|
| Record name | 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benz[a]anthracene-7-acetic Acid Methyl Ester](/img/structure/B135647.png)

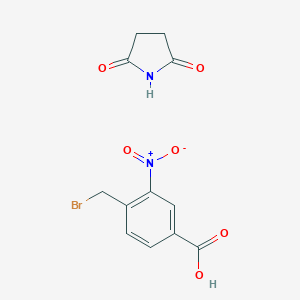






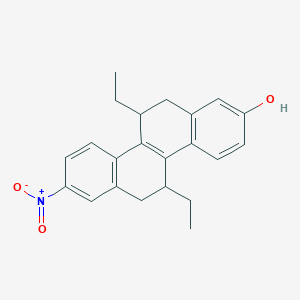
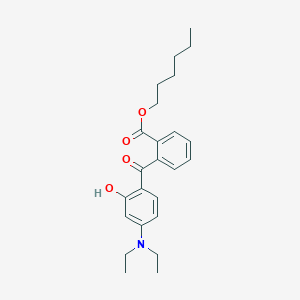
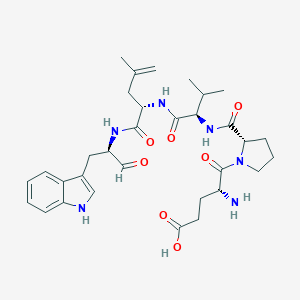
![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)
